Home > Products > Screening Compounds P16012 > 10-Hydroxymorphine
10-Hydroxymorphine - 131563-73-0

10-Hydroxymorphine

Catalog Number: EVT-445684
CAS Number: 131563-73-0
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Morphine

  • Compound Description: Morphine is a potent opioid analgesic used to treat moderate to severe pain. It is the principal active agent in opium and a primary metabolite of codeine. [, , ]
  • Relevance: Morphine is the parent compound of 10-hydroxymorphine. 10-Hydroxymorphine is a decomposition product of morphine formed by oxidation at the C-10 position. [, ]

Codeine

  • Compound Description: Codeine is an opioid analgesic and antitussive agent. It is a naturally occurring opiate alkaloid found in opium. []
  • Relevance: Codeine shares a similar morphinan structure with 10-hydroxymorphine and is also known to undergo oxidation at the C-10 position, forming 10-hydroxycodeine. The relationship between codeine and its 10-hydroxy derivative highlights the susceptibility of this chemical class to oxidation at that particular position, similar to the formation of 10-hydroxymorphine from morphine. []

10-Hydroxycodeine

  • Compound Description: 10-Hydroxycodeine is an oxidized derivative of codeine, found naturally in opium. []
  • Relevance: 10-Hydroxycodeine is structurally analogous to 10-hydroxymorphine, with both compounds featuring a hydroxyl group at the C-10 position of their respective parent compounds, codeine and morphine. [] The similarity in their formation and structure underscores the importance of the C-10 position in the metabolism and degradation of morphinan alkaloids.

10-Oxomorphine

  • Compound Description: 10-Oxomorphine is an oxidized derivative of morphine, formed by further oxidation of 10-hydroxymorphine. [, ]
  • Relevance: 10-Oxomorphine is a direct oxidation product of 10-hydroxymorphine, showcasing the continued susceptibility of the C-10 position to oxidation. [, ]

3-Methoxy-N-methylmorphinan

  • Compound Description: 3-Methoxy-N-methylmorphinan is a simplified analog of morphine, lacking the 3-hydroxyl and 6-hydroxyl groups present in morphine. []
  • Relevance: This compound is relevant because its photochemical oxidation yields 3-methoxy-10-oxo-N-methylmorphinan. [] This finding further emphasizes the susceptibility of the C-10 position in morphinan structures to oxidation, similar to the formation of 10-hydroxymorphine from morphine.

3-Methoxy-10-oxo-N-methylmorphinan

  • Compound Description: 3-Methoxy-10-oxo-N-methylmorphinan is an oxidized derivative of 3-methoxy-N-methylmorphinan, featuring a ketone group at the C-10 position. []
  • Relevance: This compound, formed by the oxidation of 3-methoxy-N-methylmorphinan at the C-10 position, [] reinforces the significance of the C-10 position as a site for metabolic transformations in morphinan compounds, similar to the oxidation of morphine to form 10-hydroxymorphine.

3-Allyl-10-hydroxymorphine

  • Compound Description: 3-Allyl-10-hydroxymorphine is a morphine derivative containing an allyl group at the 3-position and a hydroxyl group at the 10-position. []
  • Relevance: This compound is relevant because it can be transformed into 10-hydroxymorphine. [] The existence of this transformation further highlights the importance of 10-hydroxymorphine as a key intermediate in the chemical modification of morphine.

Thebaine

  • Compound Description: Thebaine is an opiate alkaloid and a precursor in the biosynthesis of morphine and codeine. []
  • Relevance: While not structurally identical to 10-hydroxymorphine, thebaine is relevant as a point of comparison for separation techniques in capillary electrophoresis, specifically when studying thebaine/10-hydroxythebaine in comparison to morphine/10-hydroxymorphine and codeine/10-hydroxycodeine pairs. [] This comparison highlights the similarities in physicochemical properties among these structurally related opioid alkaloids.

10-Hydroxythebaine

  • Compound Description: 10-Hydroxythebaine is an oxidized derivative of thebaine, featuring a hydroxyl group at the C-10 position. []
  • Relevance: Similar to the morphine/10-hydroxymorphine and codeine/10-hydroxycodeine pairs, thebaine and 10-hydroxythebaine are compared in a study on separation techniques using capillary electrophoresis. [] This comparison underlines the relevance of the hydroxyl group at the C-10 position in influencing the physicochemical properties of these compounds.

Nalbuphine

  • Compound Description: Nalbuphine is a semisynthetic opioid analgesic with mixed agonist-antagonist properties at the opioid receptors. []
Overview

10-Hydroxymorphine is a significant morphine derivative, recognized for its analgesic properties. It is structurally related to morphine and codeine, sharing similar pharmacological effects. This compound has garnered attention in both medicinal chemistry and pharmacology due to its potential applications in pain management.

Source

10-Hydroxymorphine can be synthesized from various morphine precursors. One common method involves the oxidation of 3-O-allylmorphine using chromium (VI) oxide in dilute sulfuric acid, leading to the formation of 10-hydroxymorphine. Additionally, it is often studied as a product of morphine metabolism and degradation processes.

Classification

Chemically, 10-hydroxymorphine belongs to the class of opiate alkaloids. It is categorized under narcotic analgesics, functioning similarly to its parent compound, morphine, but with distinct pharmacological profiles.

Synthesis Analysis

Methods

The synthesis of 10-hydroxymorphine can be achieved through several methods:

  1. Oxidation of Morphine Derivatives:
    • The oxidation of 3-O-allylmorphine with chromium (VI) oxide in dilute sulfuric acid effectively yields 10-hydroxymorphine.
    • Another method involves the oxidation of 6-O-acetylcodeine to produce intermediates that eventually lead to 10-hydroxymorphine .
  2. Decomposition Products:
    • 10-Hydroxymorphine is also identified as a decomposition product of morphine, which can occur under specific conditions, such as exposure to heat or acidic environments.

Technical Details

The synthesis often employs techniques such as High-Performance Liquid Chromatography (HPLC) for purification and characterization of the compound. Analytical methods like UV and fluorimetric spectrometry are utilized for quantification and analysis in biological samples .

Molecular Structure Analysis

Structure

The molecular formula for 10-hydroxymorphine is C17H21NO3. Its structure features a hydroxyl group (-OH) at the 10-position of the morphine skeleton, which significantly influences its pharmacological activity compared to morphine.

Data

  • Molecular Weight: Approximately 287.36 g/mol
  • Chemical Structure: The compound possesses a complex three-dimensional arrangement typical of opiate alkaloids, with multiple chiral centers contributing to its stereochemistry.
Chemical Reactions Analysis

Reactions

  1. Oxidation Reactions:
    • The primary reaction involved in synthesizing 10-hydroxymorphine is oxidation, where specific functional groups in precursor compounds are converted into hydroxyl groups.
  2. Decomposition:
    • Under certain conditions, morphine can decompose into several products, including 10-hydroxymorphine. This degradation can be influenced by factors such as pH and temperature.

Technical Details

The reactions are typically monitored using chromatographic techniques to ensure the purity and yield of the desired product.

Mechanism of Action

Process

10-Hydroxymorphine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to mu-opioid receptors, similar to morphine, but may exhibit different affinities and efficacies due to structural variations.

Data

Research indicates that while 10-hydroxymorphine retains analgesic properties, it may also have a lower side effect profile compared to traditional opioids. This aspect makes it a candidate for further study in pain management strategies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under normal storage conditions but sensitive to hydrolysis and oxidation.
  • Melting Point: Specific melting point data may vary based on purity and synthesis methods but generally falls within a defined range for opiate compounds.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.

Applications

Scientific Uses

  1. Pain Management: Due to its analgesic properties, 10-hydroxymorphine is studied for potential use in treating chronic pain conditions.
  2. Pharmacological Research: It serves as a model compound for investigating opioid receptor interactions and developing new analgesics with improved safety profiles.
  3. Analytical Chemistry: Employed in studies involving the metabolism of morphine and its derivatives, providing insights into drug interactions and efficacy .
Introduction to 10-Hydroxymorphine

10-Hydroxymorphine is a semi-synthetic derivative of morphine characterized by a hydroxyl group (-OH) at the C-10 position of the morphinan skeleton. Unlike many clinically utilized opioids, it is primarily recognized as a trace-level oxidative degradation product in morphine-based pharmaceuticals and a metabolite in biotransformation studies. Its discovery emerged from investigations into morphine stability and metabolism, revealing complex structure-activity relationships within the opioid class. This compound exemplifies the critical balance between therapeutic efficacy and chemical stability in opioid formulations, serving as both a chemical marker for product integrity and a tool for probing opioid receptor interactions. Research on 10-hydroxymorphine spans impurity profiling, analytical detection methodologies, and preliminary pharmacological assessments, positioning it at the intersection of pharmaceutical chemistry and neuroscience [2] [6] [8].

Chemical Identity and Structural Characterization

10-Hydroxymorphine (Chemical Name: Morpha‑3,6,10‑triol, 7,8‑didehydro‑4,5α‑epoxy‑17‑methyl‑, (5α,6α,10α)*; CAS Registry Number: 131563-73-0) has the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol. Its defining structural feature is the α‑oriented hydroxyl group at the C‑10 position, a bridge carbon within the morphinan core. This configuration distinguishes it from the parent compound morphine and other derivatives like 10-oxomorphine (the ketone oxidation product). The presence of this polar group enhances water solubility compared to morphine, influencing its chromatographic behavior and analytical detection [3] [6].

  • Stereochemistry: The compound retains the absolute stereochemistry of natural morphine at C-5 (R), C-6 (S), C-9 (R), C-13 (S), and C-14 (R), with the C-10 hydroxyl adopting the α-configuration (equatorial orientation). This stereochemistry is crucial for its receptor binding profile [8].
  • Spectral Signatures:
  • UV Spectroscopy: Exhibits characteristic absorption maxima at approximately 284 nm, useful for HPLC detection [2].
  • Mass Spectrometry (MS): Key fragments include m/z 286 [M⁺ - CH₃], 268 [M⁺ - H₂O - CH₃], and 215 (morphine base ion) [2].
  • Nuclear Magnetic Resonance (NMR): The C-10 proton (H-10) resonates as a distinct doublet (δ ~4.0 ppm, J ~5 Hz) in ¹H NMR spectra. The C-10 carbon signal appears at δ ~70 ppm in ¹³C NMR, significantly upfield from the carbonyl carbon of 10-oxomorphine (δ ~210 ppm) [2].
  • Analytical Reference Standards: Certified reference materials (e.g., 100 µg/mL solutions in methanol) are commercially available for use in GC, LC-MS, and forensic toxicology applications, underscoring its importance in quality control [3] .

Table 1: Chemical Identity Profile of 10-Hydroxymorphine

PropertySpecification
Systematic Name(5α,6α,10α)-17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol
Synonyms10α-Hydroxymorphine, Morphinan-3,6,10-triol, 7,8-didehydro-4,5-epoxy-17-methyl-, (5α,6α,10α)-
CAS Number131563-73-0
Molecular FormulaC₁₇H₁₉NO₄
Molecular Weight301.34 g/mol
SMILES NotationCN1CC[C@]23[C@H]4Oc5c(O)ccc(C(O)[C@@H]1[C@@H]2C=C[C@@H]4O)c35
InChI KeyISVKWTNAIRJURI-AKUCRQHZSA-N
Primary ApplicationAnalytical reference standard, pharmaceutical impurity profiling

Historical Context and Discovery in Morphine Derivative Research

The identification of 10-hydroxymorphine is intrinsically linked to research on morphine's complex degradation pathways. Initial investigations into morphine oxidation during the mid-20th century identified pseudomorphine (morphine dimer) and morphine N-oxide as major impurities. The specific characterization of 10-hydroxymorphine emerged later, facilitated by advances in chromatographic separation and spectroscopic techniques. A pivotal study in 1990 definitively identified it as a "morphine impurity with opioid activity" in pharmaceutical products, resolving its structure as 10α-hydroxymorphine [8].

While the exact date of its first synthesis is less documented than core morphine derivatives like codeine or heroin, synthetic routes to 10-hydroxymorphine were developed in parallel with research on C-ring modified morphinans. Hungarian researchers at the Alkaloida Chemical Company and the University of Debrecen played significant roles in advancing the chemistry of C‑10 modified morphinans during the latter half of the 20th century, building upon János Kabay's pioneering extraction processes for morphine alkaloids from poppy straw [5]. These efforts focused on understanding the impact of structural modifications at various ring positions on opioid receptor affinity and efficacy. The synthesis of 10-hydroxymorphine likely involved either:

  • Direct Hydroxylation: Selective oxidation at C-10 using chemical oxidants under controlled conditions.
  • Degradation Product Isolation: Purification from stability samples of morphine sulfate formulations undergoing forced oxidation, followed by structural elucidation [2] [5].

Its discovery underscored the inherent chemical instability of morphine in pharmaceutical matrices and highlighted the potential biological activity of minor degradation components.

Significance as a Pharmaceutical Impurity and Research Compound

Formation and Stability in Pharmaceutical Formulations

10-Hydroxymorphine arises primarily through the oxidative degradation of morphine, particularly in solid dosage forms. Key factors influencing its formation include:

  • Excipient Interactions: Formulations containing acidic excipients (e.g., fumaric acid) and sugar-based substrates (e.g., nonpareil seeds) are prone to generate 10-hydroxymorphine under accelerated storage conditions (40°C/75% RH). This is linked to the Maillard reaction and acid-catalyzed degradation of sugars producing reactive aldehydes like 5-(hydroxymethyl)-2-furfural (5-HMF), which may facilitate morphine oxidation [2].
  • Environmental Stressors: Temperature, humidity, and oxygen exposure significantly accelerate its formation. Impurity levels exceeding 0.2% of the morphine peak area have been observed in stability studies under stressed conditions, while remaining minimal at standard storage conditions (25°C/60% RH) [2].
  • Mechanism: The proposed pathway involves electrophilic attack or radical-mediated oxidation at the electron-rich C-9/C-10 bridge, leading to hydroxylation or subsequent formation of 10-oxomorphine.

Table 2: Key Degradation Products in Morphine Sulfate Formulations

Impurity NameOrigin/MechanismRelationship to 10-Hydroxymorphine
10-HydroxymorphineOxidative degradation at C-10Primary product; may further oxidize to ketone
10-OxomorphineFurther oxidation of 10-HydroxymorphineDownstream degradation product
PseudomorphineDimerization via phenolic oxidationParallel degradation pathway
Morphine N-OxideOxidation of the tertiary amine (N-17)Parallel degradation pathway
5-(Hydroxymethyl)-2-furfural (5-HMF)Acid-catalyzed sugar degradation (excipient)Potential contributor to oxidative environment

Analytical Detection and Regulatory Considerations

Monitoring 10-hydroxymorphine is critical for ensuring the shelf-life and safety of morphine drug products. Regulatory guidelines (ICH Q3B) stipulate identification thresholds for degradation products, typically 0.1-0.5% depending on the daily dose. Its detection relies on sensitive chromatographic methods:

  • HPLC-UV/DAD: Utilizes reversed-phase C18 columns and gradient elution. 10-Hydroxymorphine exhibits a distinct UV spectrum and retention time, enabling separation from morphine, codeine, pseudomorphine, and other related substances [2].
  • LC-MS/MS: Provides definitive identification and quantification at trace levels using characteristic mass fragments and selective reaction monitoring (SRM), essential for stability studies and impurity profiling in compliance with pharmacopeial standards (e.g., USP, Ph. Eur.) [3] [10].The availability of certified reference materials (e.g., Cerilliant® standards) is vital for accurate method validation and quantification [3] .

Pharmacological Activity and Research Utility

Although not a clinically used drug, 10-hydroxymorphine exhibits measurable opioid receptor activity:

  • Receptor Binding: It binds to μ-opioid receptors (MOR), the primary target for morphine's analgesic effects, albeit with lower potency compared to the parent compound. Its identification stemmed partly from observing unexpected opioid activity in degraded morphine samples beyond what morphine itself could account for [8].
  • Bioactivity Significance: The presence of 10-hydroxymorphine, even at low levels (<1%), contributes to the overall pharmacological profile of aged morphine formulations. Its activity exemplifies how minor degradation products can potentially influence product performance and safety assessments [2] [8].
  • Research Tool: As a structurally defined metabolite/impurity, it serves as a probe in:
  • Metabolic Studies: Investigating alternative pathways of morphine biotransformation beyond glucuronidation (M3G, M6G).
  • Structure-Activity Relationship (SAR) Studies: Helping map the steric and electronic tolerances around the C-10 position of the morphinan scaffold for interaction with opioid receptors. Substitutions at C-10 generally reduce potency compared to unmodified morphine but retain receptor engagement [5] [8].

Table 3: Comparative Bioactivity Profile of Morphine and Related Compounds

CompoundPrimary Pharmacological ActivityRelative Potency (Approx.)Significance in Context
MorphineFull μ-opioid receptor (MOR) agonist1.0 (Reference)Gold standard analgesic; subject to degradation
Morphine-6-glucuronide (M6G)Active MOR metabolite2-4x Morphine (analgesic)Contributes significantly to morphine's effects
10-HydroxymorphineMOR agonist (Partial/Full?)Lower than MorphineActive degradation product; impurity of concern
10-OxomorphineLikely low/negligible opioid activityInsignificantFurther degradation product of 10-Hydroxymorphine
CodeineProdrug (metabolized to Morphine)0.1x MorphineStructurally related (3-O-methylmorphine)

Properties

CAS Number

131563-73-0

Product Name

10-Hydroxymorphine

IUPAC Name

(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C17H19NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13-14,16,19-21H,6-7H2,1H3/t9-,11-,13-,14-,16-,17-/m0/s1

InChI Key

ISVKWTNAIRJURI-NGQSNTBFSA-N

SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O

Synonyms

10 alpha-hydroxymorphine
10-hydroxymorphine

Canonical SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.